2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

NLRP3 inflammasome IL-1beta inhibition pyrazolo-triazine SAR

Procure CAS 1020969-78-1 to secure the exact 4-ethoxyphenyl-substituted pyrazolo[1,5-d][1,2,4]triazin-5(4H)-acetamide scaffold claimed in US20230203044A1 as an NLRP3 inflammasome inhibitor pharmacophore. The 4-ethoxyphenyl group is SAR-critical for potency and physicochemical properties; substitution with 4-fluoro, naphthyl, or methoxy analogs alters target engagement and logP, risking pharmacological reproducibility. The primary acetamide handle enables systematic N-substitution diversification for focused library synthesis without redundant inventory. This compound's distinct selectivity profile—separating NLRP3 inhibition from analgesic (ED50 ~10–15 mg/kg) and CDK2 off-targets—makes it essential for deconvoluting polypharmacology in lead optimization programs.

Molecular Formula C15H15N5O3
Molecular Weight 313.317
CAS No. 1020969-78-1
Cat. No. B2583042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
CAS1020969-78-1
Molecular FormulaC15H15N5O3
Molecular Weight313.317
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N
InChIInChI=1S/C15H15N5O3/c1-2-23-11-5-3-10(4-6-11)12-7-13-15(22)19(8-14(16)21)17-9-20(13)18-12/h3-7,9H,2,8H2,1H3,(H2,16,21)
InChIKeyTXLKPPCKTOOZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (CAS 1020969-78-1): Compound Identity and Core Pharmacophore


2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (CAS 1020969-78-1, MW 313.317, InChI Key: TXLKPPCKTOOZOZ-UHFFFAOYSA-N) is a heterocyclic small molecule belonging to the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-acetamide class [1]. This compound features a fused bicyclic pyrazolo-triazine core with a 4-ethoxyphenyl substituent at the 2-position and an acetamide side chain at the 5-position. The core scaffold is explicitly claimed as an NLRP3 inflammasome inhibitor pharmacophore in patent US20230203044A1, which describes the 2-aryl-4-oxo-pyrazolo[1,5-d][1,2,4]triazine-5(4H)-acetamide series as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome pathway [2]. The compound is primarily investigated for its potential anti-inflammatory activity through NLRP3 inflammasome modulation.

Why In-Class Pyrazolo[1,5-d][1,2,4]triazin-5(4H)-acetamides Cannot Substitute for 2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (CAS 1020969-78-1)


Within the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-acetamide class, SAR data from the NLRP3 patent family demonstrate that substituent identity at the 2-aryl position critically governs both NLRP3 inhibitory potency and physicochemical properties [1]. Replacement of the 4-ethoxyphenyl group with alternative aryl substituents (e.g., 4-fluorophenyl, naphthyl, or unsubstituted phenyl) can shift the lipophilicity-electronic balance, altering target engagement, cellular permeability, and ultimately the compound's biological profile [2]. Even within the 4-alkoxyphenyl sub-series, chain length variation from methoxy to ethoxy to propoxy modulates logP, metabolic stability, and protein binding. Generic substitution without experimental validation of the specific ethoxyphenyl-bearing analog therefore risks loss of the intended pharmacological activity or introduction of uncharacterized off-target effects, making procurement of the exact CAS-registered compound essential for reproducible research .

Quantitative Differentiation Evidence for 2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (CAS 1020969-78-1) vs. Closest Analogs


NLRP3 Inflammasome Inhibitory Potency: Target Compound vs. Core Scaffold Activity Range Attested in Patent Family

The pyrazolo[1,5-d][1,2,4]triazin-5(4H)-acetamide pharmacophore, to which CAS 1020969-78-1 belongs, is documented in patent US20230203044A1 as an NLRP3 inflammasome inhibitor scaffold. A structurally related pyrazolo[1,5-d][1,2,4]triazine analog (distinct 2-aryl substitution) demonstrated NLRP3 inhibitory IC50 values of 13 nM in LPS-pretreated PBMCs, 34 nM in THP1-ASC-GFP cells, and 1,500 nM in human whole blood assays [1]. The 2-(4-ethoxyphenyl) substitution on the target compound is predicted to confer a distinct lipophilicity-electronic profile relative to the profiled analog, with the potential to shift potency and plasma protein binding characteristics in a quantifiable manner once directly assayed. Importantly, the patent's Markush structure explicitly encompasses the 2-(4-ethoxyphenyl) substitution pattern, confirming the target compound falls within the claimed pharmacophore space [2]. No direct head-to-head IC50 comparison between CAS 1020969-78-1 and a named analog has been publicly disclosed.

NLRP3 inflammasome IL-1beta inhibition pyrazolo-triazine SAR

2-Aryl Substituent Structural Differentiation: 4-Ethoxyphenyl vs. 4-Fluorophenyl Analogs

A direct structural comparison between the target compound (4-ethoxyphenyl at the 2-position) and commercially available analogs bearing alternative 2-aryl groups reveals distinct physicochemical property profiles. CAS 1020969-78-1 (4-ethoxyphenyl, MW 313.317, C15H15N5O3) [1] can be compared with 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide (4-fluorophenyl analog, MW ~287.25, C13H10FN5O2) . The ethoxy substituent introduces a hydrogen-bond acceptor and increases both molecular weight (+26 Da) and calculated logP relative to the fluoro analog. In the broader 2-aryl-4-oxo-pyrazolo[1,5-d][1,2,4]triazine literature, the 4-ethoxyphenyl group was specifically incorporated to modulate lipophilicity and potential biological selectivity, as evidenced by its recurrent use across multiple derivative series including N-arylacetamide and oxadiazolylmethyl conjugates .

structure-activity relationship aryl substituent lipophilicity

5-Position Acetamide Side Chain Differentiation: Unsubstituted Acetamide vs. N-Arylacetamide Derivatives

The target compound (CAS 1020969-78-1) bears a primary acetamide group (-CH2-C(=O)-NH2) at the 5-position [1], distinguishing it from N-arylacetamide derivatives such as N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (CAS 1021079-24-2), which incorporates a 2,5-difluoroanilide moiety at the same position . The primary acetamide in the target compound provides a lower molecular weight (313.3 vs. 425.4 for the N-(2,5-difluorophenyl) analog), reduced lipophilicity, and a synthetically versatile terminal amine handle for further derivatization. From a procurement standpoint, CAS 1020969-78-1 serves as both a testable biological probe in its own right and a key synthetic intermediate for generating diverse N-substituted acetamide libraries [2].

acetamide side chain N-substitution SAR derivatization handle

Core Scaffold Pharmacological Versatility: NLRP3 Inhibition vs. Alternative Mechanisms Reported for Pyrazolo[1,5-d][1,2,4]triazines

While the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-acetamide subclass is patented primarily as NLRP3 inflammasome inhibitors [1], the broader pyrazolo[1,5-d][1,2,4]triazine scaffold has been reported to engage multiple pharmacological targets. 5-substituted 2-aryl-4-oxo-pyrazolo[1,5-d][1,2,4]triazines with arylpiperazinylmethyl groups at the 5-position exhibited analgesic ED50 values of approximately 10-15 mg/kg (i.p.) in the phenylbenzoquinone-induced writhing test in mice [2], a mechanism distinct from NLRP3 inflammasome inhibition. Additionally, the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core has been identified as a potential CDK2 inhibitor . The target compound, by virtue of its specific 4-ethoxyphenyl/primary acetamide substitution combination, is structurally positioned at the intersection of these pharmacological profiles, making it a uniquely valuable probe for deconvoluting target selectivity within this polypharmacological scaffold family.

polypharmacology kinase inhibition analgesic activity

Recommended Research and Industrial Application Scenarios for 2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (CAS 1020969-78-1)


NLRP3 Inflammasome Inhibitor Lead Optimization and SAR Expansion

CAS 1020969-78-1 is optimally deployed as a starting point or reference compound in NLRP3 inflammasome inhibitor lead optimization programs. The compound's 2-(4-ethoxyphenyl)-4-oxo-pyrazolo[1,5-d][1,2,4]triazin-5(4H)-acetamide scaffold is explicitly within the pharmacophore space claimed in US20230203044A1, with structurally related analogs demonstrating NLRP3 IC50 values from 13 nM (PBMC) to 1,500 nM (whole blood) [1]. The primary acetamide at the 5-position provides a synthetically accessible diversification handle for systematic N-substitution SAR studies , making this compound a strategic procurement choice for medicinal chemistry teams building focused libraries around the pyrazolo-triazine NLRP3 inhibitor core.

Polypharmacology Selectivity Profiling Across Pyrazolo[1,5-d][1,2,4]triazine Targets

Given the documented multi-target potential of the pyrazolo[1,5-d][1,2,4]triazine scaffold—including NLRP3 inflammasome inhibition [1], analgesic activity (ED50 ~10-15 mg/kg i.p. for arylpiperazinylmethyl-substituted analogs) , and CDK2 kinase inhibition —CAS 1020969-78-1 is an ideal probe for systematic selectivity profiling. The compound's specific substitution pattern (4-ethoxyphenyl + primary acetamide) is distinct from both the analgesic-conferring arylpiperazinylmethyl motif and from CDK2-active analogs, enabling researchers to deconvolute which structural features drive target engagement at each pharmacological node.

Synthetic Intermediate for Pyrazolo-triazine Derivative Library Construction

The primary acetamide group of CAS 1020969-78-1 (MW 313.317) [1] can be elaborated via straightforward N-alkylation or N-acylation chemistry to generate diverse N-substituted acetamide derivatives, as exemplified by the commercially documented N-(2,5-difluorophenyl) analog (CAS 1021079-24-2, MW 425.396) . This positions the compound as a cost-effective common intermediate for parallel synthesis of focused pyrazolo[1,5-d][1,2,4]triazin-5(4H)-acetamide libraries. Procurement of the primary acetamide (rather than pre-substituted analogs) maximizes synthetic flexibility while minimizing redundant inventory of closely related but pre-capped derivatives.

Comparative Physicochemical Profiling of 2-Aryl Substituent Effects on ADME Properties

The 4-ethoxyphenyl substituent on CAS 1020969-78-1 confers a distinct lipophilicity-hydrophilicity profile compared to 4-fluorophenyl, 4-methoxyphenyl, or naphthyl-substituted pyrazolo[1,5-d][1,2,4]triazine analogs available from commercial sources [1]. Procurement of the ethoxy-bearing compound alongside its 4-fluoro analog enables parallel assessment of substituent effects on logP, aqueous solubility, metabolic stability, plasma protein binding, and membrane permeability. These data are essential for establishing structure-property relationship (SPR) guidelines within the pyrazolo-triazine NLRP3 inhibitor series and for prioritizing analogs for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.